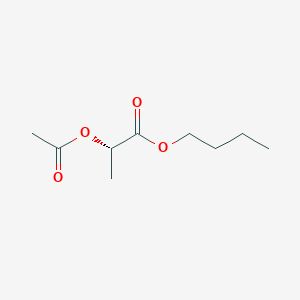

Butyl (2S)-2-(acetyloxy)propanoate

Description

Butyl (2S)-2-(acetyloxy)propanoate is an ester derivative characterized by a stereospecific (2S) configuration at the chiral center of the propanoate backbone, with an acetyloxy (-OAc) substituent at the second carbon. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis. Its butyl ester group enhances lipophilicity, influencing solubility and bioavailability, while the acetyloxy group may contribute to metabolic stability or serve as a protecting group in synthetic pathways .

The compound’s applications are inferred from structural analogs in agrochemical patents, where similar esters act as fungicides or intermediates in respiration-inhibiting agents targeting complex III in mitochondrial pathways .

Properties

CAS No. |

88392-18-1 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

butyl (2S)-2-acetyloxypropanoate |

InChI |

InChI=1S/C9H16O4/c1-4-5-6-12-9(11)7(2)13-8(3)10/h7H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

FRKISMRVEIRXFS-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCOC(=O)[C@H](C)OC(=O)C |

Canonical SMILES |

CCCCOC(=O)C(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-2-(acetyloxy)propanoate typically involves the esterification reaction between butanol and (2S)-2-hydroxypropanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Butanol+(2S)-2-hydroxypropanoic acidAcid CatalystButyl (2S)-2-(acetyloxy)propanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2-(acetyloxy)propanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanol and (2S)-2-hydroxypropanoic acid.

Transesterification: The ester can react with another alcohol to form a different ester and butanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohol, acid or base catalyst.

Reduction: Lithium aluminum hydride, dry ether.

Major Products Formed

Hydrolysis: Butanol and (2S)-2-hydroxypropanoic acid.

Transesterification: Different esters and butanol.

Reduction: Corresponding alcohols.

Scientific Research Applications

Butyl (2S)-2-(acetyloxy)propanoate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of butyl (2S)-2-(acetyloxy)propanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond to produce butanol and (2S)-2-hydroxypropanoic acid. This reaction occurs through the formation of a tetrahedral intermediate, which then collapses to release the products. The molecular targets of this compound include the active sites of esterases and other hydrolytic enzymes .

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

Butyl (2S)-2-(acetyloxy)propanoate shares structural homology with taxane derivatives, particularly Baccatin III 13-esters. Key analogs include:

Key Differences :

- Substituent Chemistry: The acetyloxy group in this compound contrasts with the amino-acylated groups (e.g., propanoylamino) in taxane analogs, which are critical for binding to β-tubulin in anticancer activity .

- Stereochemistry : The (2S) configuration differentiates it from (2R,3S) taxane intermediates, impacting molecular recognition in biological systems.

Agrochemical Esters with Butyl Groups

Butyl esters are prevalent in fungicides, though substituents dictate target specificity:

Key Differences :

- Mechanism: Unlike fluazifop-P (a herbicide targeting grasses), this compound is structurally closer to Qi-site inhibitors (e.g., fenpicoxamid derivatives) due to its acetyloxy and pyridine-carbonyl motifs .

- Hydrolysis Stability: The acetyloxy group may confer slower ester hydrolysis compared to methoxyimino groups in strobilurins like pyraclostrobin, affecting residual activity .

Key Differences :

- Functionality: The acetyloxy group in this compound offers orthogonal protection compared to the amino group in (S)-butyl 2-aminopropanoate, enabling sequential derivatization in multi-step syntheses .

- Reactivity: Acetyloxy esters are more resistant to nucleophilic attack than amino esters, altering their utility in peptide coupling or metal-catalyzed reactions.

Research Findings and Implications

- Stereochemical Impact: The (2S) configuration in this compound may enhance binding affinity to fungal cytochrome b in Qi-site inhibitors, as seen in fenpicoxamid analogs .

- This contrasts with phenyl-substituted analogs (e.g., sec-butyl Baccatin esters), where bulkier groups impede metabolism .

- Synthetic Utility : The compound’s stability under acidic conditions (due to the butyl ester) makes it preferable over methyl or ethyl analogs in prolonged reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.